![molecular formula C16H23N3O3 B2421733 N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide CAS No. 1324707-52-9](/img/structure/B2421733.png)
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, also known as DDAO, is a fluorescent dye used in scientific research applications. This compound is unique due to its ability to fluoresce in the presence of certain enzymes, making it a valuable tool in biochemical and physiological studies.
Scientific Research Applications
Antiviral Activity and Medicinal Chemistry
Research into derivatives of compounds with similar structures has shown marked antiviral activity against HIV-1 and HIV-2, comparable to that of AZT, indicating the potential for therapeutic applications in treating viral infections (Loakes, D., Brown, D., Mahmood, N., Balzarini, J., & De Clercq, E., 1995).
Synthetic Chemistry Applications
Studies on amide formation through decarboxylative condensation highlight the importance of such reactions in creating complex molecules, potentially relevant for synthesizing compounds like N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide for various applications, including medicinal chemistry (Ju, Lei, Bode, J., Toma, Tatsuya, & Fukuyama, T., 2011).
Neuropharmacology and Behavioral Studies
Investigations into phenylethylamine derivatives have explored their effects on central nervous system activity, providing insights into how modifications in chemical structure can influence biological activity and potentially guide the development of new therapeutics (Costall, B., Naylor, R., & Pinder, R., 1976).
Mechanism of Action
Target of Action
The compound, also known as N’-[4-(dimethylamino)phenyl]-N-[(1-hydroxycyclopentyl)methyl]ethanediamide, is a muscarinic antagonist . Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As a muscarinic antagonist, this compound works by blocking the action of acetylcholine , a neurotransmitter that transmits signals in the nervous system . By inhibiting the action of acetylcholine, it prevents the contraction of smooth muscles, secretion in the glands, and slows down the heart rate.
Biochemical Pathways
The compound affects the cholinergic pathway , which involves the neurotransmitter acetylcholine. When the compound binds to the muscarinic receptors, it prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream effects of acetylcholine signaling .
Result of Action
The primary result of the compound’s action is the inhibition of acetylcholine-mediated responses . This can lead to effects such as dilation of the pupil (mydriasis) and prevention of the eye from focusing/accommodating (cycloplegia) . It can also reverse the muscarinic and central nervous system effects of indirect cholinomimetic administration .
properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[(1-hydroxycyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-19(2)13-7-5-12(6-8-13)18-15(21)14(20)17-11-16(22)9-3-4-10-16/h5-8,22H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREOZZQVRUTIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.